molecular formula C18H20O B8449747 1-(4-Phenylphenyl)cyclohexan-1-ol

1-(4-Phenylphenyl)cyclohexan-1-ol

Cat. No.: B8449747
M. Wt: 252.3 g/mol
InChI Key: PCOYLFZJSZSRDP-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)cyclohexan-1-ol is a cyclohexanol derivative substituted with a biphenyl group at the 1-position. The biphenyl substituent likely enhances lipophilicity and steric bulk compared to simpler phenyl-substituted analogs, influencing solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-(4-phenylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C18H20O/c19-18(13-5-2-6-14-18)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2

InChI Key

PCOYLFZJSZSRDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties
Compound Substituent(s) Molecular Weight (g/mol) Key Properties
1-(4-Phenylphenyl)cyclohexan-1-ol 4-Biphenyl 266.36 (calculated) High lipophilicity (predicted); potential low aqueous solubility
1-Phenylcyclohexanol Phenyl 188.27 Melting point: ~80–85°C; used in organic synthesis
1-(4-Fluorophenyl)cyclohexanol 4-Fluorophenyl 206.26 Enhanced polarity vs. phenyl; moderate solubility in polar solvents
Venlafaxine 4-Methoxyphenyl, dimethylaminoethyl 277.40 High oral bioavailability due to balanced lipophilicity
Tramadol (trans-isomer) m-Methoxyphenyl, dimethylaminomethyl 263.38 Analgesic potency 1/3 of morphine; stereochemistry-dependent activity

Key Observations :

  • Stereochemical Influence : Tramadol’s trans-isomer shows higher analgesic activity than its cis counterpart, underscoring the role of stereochemistry in biological efficacy .
Host-Guest Interactions

Diphenyl(4-phenylphenyl)phosphine (AdTPP) demonstrates strong host-guest binding (Kf ~10²) in supercritical CO2 due to its bulky biphenyl group. This suggests that this compound could exhibit similar supramolecular interactions, useful in catalysis or drug delivery .

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